molecular formula C24H18FN3O2 B11508360 (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile

Cat. No.: B11508360
M. Wt: 399.4 g/mol
InChI Key: XVNGOOYRULSKGT-LDADJPATSA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety, a fluorobenzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the fluorobenzyl and methoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Disilanes: Organosilicon compounds with unique electronic properties.

    Fluorine compounds: Compounds containing fluorine atoms, known for their high reactivity and stability.

Uniqueness

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile is unique due to its combination of a benzimidazole core, a fluorobenzyl group, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H18FN3O2

Molecular Weight

399.4 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile

InChI

InChI=1S/C24H18FN3O2/c1-29-23-13-17(8-11-22(23)30-15-16-6-9-19(25)10-7-16)12-18(14-26)24-27-20-4-2-3-5-21(20)28-24/h2-13H,15H2,1H3,(H,27,28)/b18-12+

InChI Key

XVNGOOYRULSKGT-LDADJPATSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)F

Origin of Product

United States

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